molecular formula C22H22N6O2 B11013679 3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11013679
M. Wt: 402.4 g/mol
InChI Key: YRLACEKPMIVRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzimidazole and benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The piperidine and benzotriazinone groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one lies in its combination of the benzimidazole, piperidine, and benzotriazinone moieties. This unique structure provides a diverse range of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

IUPAC Name

3-[3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C22H22N6O2/c29-20(11-14-28-22(30)16-5-1-2-6-17(16)25-26-28)27-12-9-15(10-13-27)21-23-18-7-3-4-8-19(18)24-21/h1-8,15H,9-14H2,(H,23,24)

InChI Key

YRLACEKPMIVRGA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCN4C(=O)C5=CC=CC=C5N=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.